molecular formula C8H7BrO2 B118264 4-Bromophenyl acetate CAS No. 1927-95-3

4-Bromophenyl acetate

Cat. No.: B118264
CAS No.: 1927-95-3
M. Wt: 215.04 g/mol
InChI Key: XEXHCQJRVMVJMY-UHFFFAOYSA-N
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Description

4-Bromophenyl acetate (CAS 1927-95-3) is an organic ester derivative of 4-bromophenol, serving as a valuable building block and protective group in synthetic organic chemistry. Its primary research value lies in its role as a key synthetic intermediate. The compound can be synthesized via acetylation of 4-bromophenol with acetyl chloride in the presence of a catalyst such as anhydrous aluminum chloride . In the laboratory, this compound functions as a protected form of 4-bromophenol, allowing for selective reactions at other sites of a molecule; the acetate group can be easily removed under basic conditions to regenerate the parent phenol. This makes it particularly useful in multi-step synthesis, such as in the development of complex molecules with potential biological activity. Compounds featuring the 4-bromophenyl moiety are frequently explored in medicinal chemistry for constructing pharmacologically active structures, including thiazole derivatives investigated for antimicrobial and anticancer properties . This product is intended for research and development purposes exclusively. It is strictly for laboratory use and is not certified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl) acetate
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InChI

InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XEXHCQJRVMVJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID00883774
Record name Phenol, 4-bromo-, 1-acetate
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Molecular Weight

215.04 g/mol
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CAS No.

1927-95-3
Record name 4-Bromophenyl acetate
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Record name Phenol, 4-bromo-, 1-acetate
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Record name Phenol, 4-bromo-, 1-acetate
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Record name Phenol, 4-bromo-, 1-acetate
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Record name 4-bromophenyl acetate
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Synthetic Methodologies and Reaction Pathways for 4 Bromophenyl Acetate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the O-acylation of the hydroxyl group of 4-bromophenol (B116583). This transformation is typically accomplished through esterification reactions with either acetyl chloride or acetic anhydride (B1165640), often facilitated by a catalyst.

Esterification Reactions of 4-Bromophenol

The most straightforward methods for preparing 4-bromophenyl acetate (B1210297) involve the direct reaction of 4-bromophenol with an acetylating agent. The choice of agent and reaction conditions can be adapted to influence reaction rate and yield.

A common and effective method for the synthesis of 4-bromophenyl acetate is the acylation of 4-bromophenol using acetyl chloride. shout.educationlibretexts.org This reaction is a type of nucleophilic acyl substitution. ucalgary.ca The process is often catalyzed by a Lewis acid, such as anhydrous aluminum chloride, to enhance the electrophilicity of the acetyl chloride. ucalgary.ca

In a typical procedure, anhydrous aluminum chloride is suspended in a solvent like methylene (B1212753) chloride. Acetyl chloride is then added to this cooled suspension, followed by the addition of 4-bromophenol. The reaction mixture is stirred at room temperature for a period, typically one hour, to ensure completion. Following the reaction, an aqueous workup is performed to quench the catalyst and separate the product. The organic layer, containing the desired ester, is then washed, dried, and the solvent is removed. Purification by silica (B1680970) gel column chromatography can yield the final product, this compound, with high purity and yield. One documented synthesis using this approach reported a yield of 85%.

Reaction Details: Acylation of 4-Bromophenol with Acetyl Chloride

Reactant/ReagentMolar Equivalent/RoleNotes
4-Bromophenol1.0 equivalentStarting phenol (B47542) substrate
Acetyl Chloride~1.1 equivalentsAcylating agent
Aluminum Chloride~0.85 equivalentsLewis acid catalyst
Methylene ChlorideSolventProvides an inert medium for the reaction
Reaction Time1 hourStirred at room temperature
Reported Yield85%After purification

An alternative and widely used method for the O-acylation of phenols is the use of acetic anhydride. mdpi.commdpi.com These reactions are generally slower than those with the more reactive acyl chlorides and often require warming or the use of a catalyst. shout.education The acetylation of phenols with acetic anhydride can be promoted by either acid or base catalysts. ucalgary.ca

Base catalysis is common, with reagents like pyridine (B92270) or sodium bicarbonate employed. mdpi.comrsc.org Pyridine can act as a nucleophilic catalyst, activating the acetic anhydride. rsc.org In a typical laboratory procedure, the phenolic starting material is dissolved in a solvent like pyridine, to which acetic anhydride is added. nih.gov The reaction is monitored until the starting material is consumed, after which the reaction is quenched and worked up to isolate the ester. nih.gov Alternatively, a heterogeneous base like dried sodium bicarbonate can be used, offering advantages such as easy work-up and the use of cheaper, more readily available reagents. mdpi.com Solvent-free conditions have also been developed, where a stoichiometric amount of acetic anhydride is activated by a catalyst, leading to a more environmentally friendly process. nih.gov

Typical Conditions for Phenol Acetylation with Acetic Anhydride

Catalyst/PromoterSolventTemperatureKey Features
PyridinePyridine0°C to Room TempActs as both catalyst and solvent. nih.gov
Sodium Bicarbonate (dried)Toluene (B28343), Ethyl Acetate, etc.Room TempMild, inexpensive base; easy work-up. mdpi.com
Vanadyl sulfate (B86663) (VOSO₄)Solvent-freeRoom TempStoichiometric reaction, high atom economy. nih.gov
NoneNone60°CCatalyst-free method, requires heating. mdpi.com

Mechanistic Elucidation of Esterification Processes

The esterification of 4-bromophenol with either acetyl chloride or acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. ucalgary.ca In this pathway, the oxygen atom of the phenol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. youtube.comyoutube.com

When using acetyl chloride, the reaction is straightforward. The lone pair of electrons on the phenolic oxygen attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated ester. youtube.com A weak base, such as pyridine or even another phenol molecule, then deprotonates the oxygen to yield the final ester product and hydrogen chloride. shout.educationyoutube.com The presence of a Lewis acid like AlCl₃ coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and accelerating the initial nucleophilic attack. ucalgary.ca

The mechanism with acetic anhydride is analogous. youtube.comyoutube.com The reaction can be catalyzed by acid or base. Under basic conditions (e.g., pyridine), the base can deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then attacks the anhydride. shout.educationucalgary.ca Alternatively, a nucleophilic catalyst like pyridine can attack the anhydride first, forming a highly reactive acetylpyridinium intermediate that is then readily attacked by the phenol. rsc.org The leaving group in this reaction is an acetate ion, which is a good leaving group due to resonance stabilization. youtube.com The acetate ion then deprotonates the intermediate to yield the final product and acetic acid as a byproduct. youtube.com

Indirect Synthetic Routes from Related Precursors

Derivatization from 4-Bromophenylacetic Acid

4-Bromophenylacetic acid is an isomer of this compound, with the same chemical formula (C₈H₇BrO₂) but a different molecular structure. wikipedia.orgcymitquimica.com In 4-bromophenylacetic acid, a methylene (-CH₂-) group separates the carboxylic acid function from the brominated phenyl ring. wikipedia.org In contrast, this compound is an ester where an oxygen atom directly links the acetyl group to the phenyl ring.

Due to this fundamental structural difference, 4-bromophenylacetic acid is not a direct precursor for the synthesis of this compound through simple derivatization. Converting the former to the latter would require a complex sequence of reactions involving the cleavage of a carbon-carbon bond and the formation of a carbon-oxygen bond at the aromatic ring, which is not a standard or efficient synthetic strategy. The typical reactions of 4-bromophenylacetic acid involve its carboxylic acid group, such as conversion to its own esters (e.g., methyl 4-bromophenylacetate) or amides. wikipedia.orgbiosynth.com The synthesis of 4-bromophenylacetic acid itself proceeds from precursors like 4-bromotoluene (B49008) or through the bromination of phenylacetic acid. wikipedia.orgquickcompany.in

Fischer Esterification to Methyl and Ethyl 4-Bromophenylacetate

The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. wikipedia.org This approach is frequently used to produce methyl and ethyl 4-bromophenylacetate from 4-bromophenylacetic acid.

Methyl 4-Bromophenylacetate Synthesis: Methyl 4-bromophenylacetate is synthesized by refluxing 4-bromophenylacetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org The reaction is driven towards the product side by using an excess of methanol. In a typical procedure, concentrated sulfuric acid is added to a solution of 4-bromophenylacetic acid in methanol, and the mixture is heated to reflux. The reaction progress can be monitored, and upon completion, the excess methanol is often removed by distillation. The product is then isolated through a work-up procedure that typically involves neutralization, extraction with an organic solvent, and purification. High yields, often around 98-99%, have been reported for this transformation.

Ethyl 4-Bromophenylacetate Synthesis: Analogous to the synthesis of the methyl ester, ethyl 4-bromophenylacetate is prepared by the Fischer esterification of 4-bromophenylacetic acid with ethanol (B145695). wikipedia.org The reaction is catalyzed by a strong acid, like sulfuric acid, and is typically run under reflux conditions for an extended period, for instance, 15 to 24 hours. chemicalbook.com Upon completion, the reaction mixture is concentrated, and the crude product is purified. This purification process often involves dilution with a solvent like ether, followed by washing with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and the acid catalyst. Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate precedes the final removal of the solvent to yield the desired ester. chemicalbook.com Yields for this reaction are also reported to be very high, in the range of 97-99%. chemicalbook.com

The following table summarizes the reaction conditions for the Fischer esterification of 4-bromophenylacetic acid.

Ester ProductAlcoholCatalystReaction ConditionsReported Yield
Methyl 4-bromophenylacetateMethanolSulfuric AcidReflux~98-99%
Ethyl 4-bromophenylacetateEthanolSulfuric AcidReflux (15-24h)~97-99% chemicalbook.com

Transformation of Methyl 2-(4-bromophenyl)acetate to other Intermediates

Methyl 2-(4-bromophenyl)acetate is a versatile intermediate that can be converted into various other valuable chemical compounds. One notable transformation is its reaction with hydrazine (B178648) (N₂H₄).

When methyl 2-(4-bromophenyl)acetate is refluxed with hydrazine, it undergoes a hydrazinolysis reaction. In this process, the hydrazino group (-NHNH₂) displaces the methoxy (B1213986) group (-OCH₃) of the ester to form 2-(4-bromophenyl)acetohydrazide. wikipedia.org This hydrazide derivative is a key precursor for the synthesis of a wider range of compounds, particularly heterocyclic structures. For instance, these hydrazones can be further reacted with aldehydes to create new carbon-nitrogen double bonds, leading to a diverse array of substituted hydrazone derivatives. wikipedia.org At least 19 such hydrazones derived from 4-bromophenylacetic acid have been documented. wikipedia.org

Advanced Synthetic Strategies and Optimization

Beyond classical methods, advanced synthetic strategies are continuously being developed to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. This section covers catalytic approaches, stereochemical considerations, and techniques for yield and purity enhancement in the context of this compound and its derivatives.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Various catalytic systems have been explored for the synthesis of this compound and its precursors.

One example of a catalytic approach is the synthesis of ethyl p-bromoacetate from p-bromotoluene using a palladium catalyst. In this method, p-bromotoluene is reacted with ethanol and carbon monoxide in the presence of a palladium catalyst, such as Pd(Xantphos)Cl₂, and a radical initiator like di-tert-butyl peroxide. This reaction, carried out under pressure and at an elevated temperature (e.g., 120 °C), results in the formation of the ethyl ester with a reported yield of 73% after purification by column chromatography. chemicalbook.com

Another catalytic method involves the use of metal-supported montmorillonite (B579905) K-10 for the synthesis of phenolic esters. For instance, a 10% Zinc-K10 catalyst has been shown to be highly effective for the acylation of phenols with acetic anhydride, achieving high conversion and selectivity. jetir.org While this specific example doesn't use 4-bromophenol, the principle can be extended to the synthesis of this compound. The catalyst is prepared by a simple wet impregnation method and can be recycled multiple times without a significant loss of activity, highlighting its potential for greener and more sustainable processes. jetir.org

Furthermore, the synthesis of this compound itself can be achieved by reacting 4-bromophenol with acetyl chloride using anhydrous aluminum chloride as a catalyst. This Friedel-Crafts-type acylation provides the desired ester in a high yield of 85% after purification.

Stereochemical and Isotopic Labeling Studies in Reaction Mechanism Elucidation

Stereochemistry is a critical aspect of organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule can be dependent on its three-dimensional arrangement. nih.gov While specific stereochemical studies on the synthesis of achiral this compound are not common, the principles of stereocontrol are highly relevant in the synthesis of its chiral derivatives. For example, the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate, catalyzed by a chiral rhodium complex, has been used to produce (S)-ethyl 3-(4-bromophenyl)butanoate with high enantiomeric purity. orgsyn.org This demonstrates how catalytic asymmetric methods can be employed to introduce chirality into molecules containing the 4-bromophenyl moiety.

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, thereby elucidating reaction mechanisms. wikipedia.orgias.ac.in By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/D), scientists can track the position of that atom in the products and intermediates. wikipedia.org This information is invaluable for understanding bond-forming and bond-breaking steps. For instance, in the context of esterification, labeling the oxygen atom of the alcohol with ¹⁸O can determine whether the oxygen in the resulting ester comes from the alcohol or the carboxylic acid. While specific isotopic labeling studies for the synthesis of this compound are not prominently featured in the reviewed literature, this technique remains a fundamental tool for mechanistic investigations in organic chemistry. ias.ac.in

Yield Optimization and Purity Enhancement Techniques

Maximizing the yield of the desired product and ensuring its high purity are paramount in chemical synthesis, both in laboratory and industrial settings. Several techniques are employed to achieve these goals in the synthesis of this compound and its precursors.

Yield Optimization:

Le Chatelier's Principle: In equilibrium reactions like Fischer esterification, using a large excess of one reactant (typically the less expensive one, like the alcohol) can drive the equilibrium towards the formation of the product, thereby increasing the yield. wikipedia.org

Removal of Byproducts: The removal of water, a byproduct of esterification, can also shift the equilibrium to favor the product. This can be achieved through methods like azeotropic distillation.

Catalyst Choice: The selection of an appropriate and efficient catalyst can significantly improve reaction rates and, consequently, the yield within a given timeframe. chemicalbook.comjetir.org

Purity Enhancement:

Crystallization: This is a common method for purifying solid compounds. For instance, 4-bromophenylacetic acid, a precursor to the esters, can be purified by crystallization from water. chemicalbook.com An improved process for preparing highly pure 4-bromophenylacetic acid with a purity of 99.9% has been developed, which likely involves optimized crystallization and purification steps. quickcompany.in

Chromatography: Column chromatography, particularly using silica gel, is a versatile technique for separating the desired product from unreacted starting materials, byproducts, and other impurities. chemicalbook.com For example, the purification of ethyl p-bromoacetate synthesized via a palladium-catalyzed reaction is achieved using column chromatography. chemicalbook.com

Extraction and Washing: Liquid-liquid extraction is a fundamental work-up procedure to separate the product from the reaction mixture. Washing the organic extract with acidic, basic, or neutral aqueous solutions helps to remove specific types of impurities. For example, washing with a saturated sodium bicarbonate solution is used to remove acidic impurities. chemicalbook.com

pH Adjustment: The purity of ionizable compounds can be enhanced by adjusting the pH of the solution. For the isolation of 4-bromophenylacetic acid, adjusting the pH of the reaction mass to the acidic range (2-4) facilitates its precipitation and isolation in a highly pure form. quickcompany.in

The following table provides a summary of some of the purification techniques mentioned.

TechniquePurposeExample Application
CrystallizationPurification of solidsPurifying 4-bromophenylacetic acid from water. chemicalbook.com
Column ChromatographySeparation of product from impuritiesPurifying ethyl p-bromoacetate. chemicalbook.com
Extraction and WashingRemoval of soluble impuritiesWashing with sodium bicarbonate to remove acid. chemicalbook.com
pH AdjustmentIsolation of ionizable compoundsPrecipitating 4-bromophenylacetic acid. quickcompany.in

Spectroscopic and Structural Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-Bromophenyl acetate (B1210297), a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of 4-Bromophenyl acetate is characterized by two main sets of signals corresponding to the aromatic protons and the methyl protons of the acetate group.

The aromatic region of the spectrum displays a typical AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the acetoxy group (H-2 and H-6) are chemically equivalent, as are the protons meta to the acetoxy group (H-3 and H-5), which are ortho to the bromine atom. The electron-withdrawing nature of the bromine atom and the electron-donating character of the ester group influence the chemical shifts of these protons. Typically, the protons ortho to the bromine (H-3, H-5) appear at a lower field (further downfield) compared to the protons ortho to the acetoxy group (H-2, H-6).

The methyl protons of the acetate group (-OCOCH₃) appear as a sharp singlet in the upfield region of the spectrum. The integration of this signal corresponds to three protons, confirming the presence of the methyl group.

Table 1: ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~2.3 Singlet N/A
Ar-H (ortho to -OAc) ~7.0-7.2 Doublet ~8-9

Note: Precise chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the eight carbon atoms in the molecule, with the pairs of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) each producing a single signal.

The carbonyl carbon (C=O) of the ester group is the most deshielded and appears at the lowest field, typically in the range of 168-172 ppm. The aromatic carbons exhibit a range of chemical shifts influenced by the substituents. The carbon atom attached to the oxygen of the ester (C-1) is found around 149-152 ppm. The carbon atom bonded to the bromine (C-4) is shifted upfield due to the "heavy atom effect" and typically appears around 118-122 ppm. The remaining aromatic carbons, C-2/C-6 and C-3/C-5, resonate in the 122-133 ppm range. The methyl carbon of the acetate group is the most shielded and appears at the highest field, typically around 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 169.5
C-1 (C-OAr) 150.0
C-4 (C-Br) 119.0
C-2 / C-6 123.5
C-3 / C-5 132.5

Note: These are estimated values based on data from structurally similar compounds, as a definitive, published spectrum with full assignments was not found in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity and Structural Confirmation

While 1D NMR spectra provide essential information, 2D NMR techniques are crucial for unambiguously confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. For this compound, a cross-peak would be observed between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their connectivity within the benzene ring. No correlations would be seen for the isolated methyl singlet.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include:

A correlation from the methyl protons (CH₃) to the carbonyl carbon (C=O), confirming the acetate fragment.

Correlations from the aromatic protons H-2/H-6 to the ipso-carbon C-4 (bearing the bromine) and the other aromatic carbons, which helps in the definitive assignment of the aromatic signals.

Correlations from H-2/H-6 to the carbon C-1, confirming the attachment of the phenyl ring to the ester oxygen.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion appears as a pair of peaks of almost equal intensity at m/z 214 and 216, corresponding to [C₈H₇⁷⁹BrO₂]⁺• and [C₈H₇⁸¹BrO₂]⁺•, respectively. This isotopic signature is a clear indicator of the presence of one bromine atom in the molecule. chemicalbook.com

The fragmentation pattern of this compound is characteristic of phenyl esters. A primary fragmentation pathway involves the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, mass 42 Da) from the molecular ion. This process leads to the formation of the 4-bromophenol (B116583) radical cation, which is observed as the base peak in the spectrum. This fragment also appears as a pair of peaks of nearly equal intensity at m/z 172 and 174. chemicalbook.com

Table 3: Key Mass Spectrometry Data for this compound

m/z Ion/Fragment Description
214 / 216 [C₈H₇BrO₂]⁺• Molecular Ion (M⁺•)
172 / 174 [C₆H₅BrO]⁺• [M - CH₂CO]⁺• (4-bromophenol radical cation)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1750-1770 cm⁻¹. The exact position is influenced by the electronic effects of the aromatic ring. The C-O stretching vibrations of the ester linkage give rise to two bands, one for the C(=O)-O bond and another for the O-Ar bond, usually found in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

The aromatic ring exhibits several characteristic vibrations. The C=C stretching vibrations within the ring appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are observed as weak bands above 3000 cm⁻¹. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern; for a 1,4-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ region. The C-Br stretching vibration typically appears at lower frequencies, in the range of 500-650 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring that might be weak in the IR spectrum.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3030 - 3100
Aliphatic C-H Stretch (CH₃) 2850 - 3000
Ester C=O Stretch 1750 - 1770
Aromatic C=C Stretch 1450 - 1600
Ester C-O Stretch 1000 - 1300
Aromatic C-H Out-of-Plane Bend 800 - 850

Note: A specific, published experimental IR or Raman spectrum for this compound was not found in the searched literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice (crystal packing).

For this compound, an X-ray crystal structure analysis would reveal the planarity of the phenyl ring and the conformation of the acetate group relative to the ring. It would also provide precise measurements of the C-Br, C-O, and C=O bond lengths, which can be compared with theoretical values. Furthermore, the analysis would elucidate any intermolecular interactions, such as C-H···O or π-π stacking interactions, that govern the crystal packing.

However, based on a thorough search of publicly available chemical databases and the scientific literature, the crystal structure of this compound has not been reported. Therefore, no experimental crystallographic data is available for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are at the forefront of computational chemistry, providing detailed information about molecular systems. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to investigate the properties of organic molecules like 4-Bromophenyl acetate (B1210297). DFT, in particular, is widely used due to its balance of accuracy and computational cost, making it suitable for studying the electronic structure and related properties.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 4-Bromophenyl acetate, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to its most stable three-dimensional arrangement.

Conformational analysis further explores the molecule's flexibility, particularly the rotation around single bonds, such as the C-O bond connecting the acetate group to the phenyl ring. By calculating the energy associated with different rotational angles (conformers), a potential energy surface can be mapped out. This analysis identifies the most stable conformer(s) and the energy barriers between them. While specific, detailed conformational analysis studies exclusively on this compound are not extensively documented in publicly available literature, the general methodology involves systematically rotating the acetate group relative to the bromophenyl ring and calculating the energy at each step using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The resulting lowest-energy structure represents the most probable conformation of the molecule in the gas phase.

Table 1: Predicted Stable Conformer Characteristics of this compound

Parameter Description Expected Outcome
Geometry Optimization Calculation of the lowest-energy arrangement of atoms. A planar or near-planar arrangement of the phenyl ring with specific, calculated bond lengths and angles for the acetate substituent.
Key Dihedral Angle Rotation around the Phenyl-O-C=O bond. The analysis would reveal the most stable rotational position of the acetate group relative to the aromatic ring.

| Energy Barriers | The energy required to rotate from one conformer to another. | Calculations would quantify the energetic cost of conformational changes. |

This table represents expected outcomes from standard computational procedures, as specific literature data for this compound is limited.

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. This analysis focuses on the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. reddit.com For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may have significant contributions from the carbonyl group of the acetate moiety.

Charge distribution analysis, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals the electron density around the molecule. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the acetate group would be expected to show negative electrostatic potential (red/yellow regions), indicating nucleophilic character, while the hydrogen atoms and the region around the carbonyl carbon would show positive potential (blue regions), indicating electrophilic character.

Table 2: Key Electronic Properties of this compound (Theoretical)

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to ionization potential and electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMO An indicator of chemical reactivity and kinetic stability. scirp.org

| Charge Distribution | The spatial arrangement of electron density. | Predicts sites for electrophilic and nucleophilic attack. |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. nih.gov These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

Although calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled using empirical factors to achieve excellent agreement with experimental data. nih.govnih.gov The potential energy distribution (PED) analysis, performed alongside the frequency calculation, allows for the unambiguous assignment of each calculated frequency to a specific vibrational mode. nih.gov For this compound, this would enable the precise assignment of characteristic peaks, such as the C=O stretch of the ester, the C-O stretches, and the various vibrations of the bromophenyl ring. Such calculations are invaluable for confirming the molecular structure and understanding its dynamics. chem-soc.si

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling techniques explore the dynamic behavior and interactive properties of molecules.

Based on the electronic properties derived from quantum chemical calculations (like HOMO and LUMO energies), various global reactivity descriptors can be calculated. researchgate.net These descriptors, rooted in Conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Key descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors help in rationalizing and predicting the outcome of chemical reactions, indicating how this compound might behave in the presence of various reagents. frontiersin.orgscielo.org.mx

Table 3: Global Reactivity Descriptors (Conceptual DFT)

Descriptor Formula Interpretation for this compound
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Chemical Hardness (η) η ≈ (I - A) / 2 Indicates resistance to charge transfer.
Electronegativity (χ) χ ≈ (I + A) / 2 Measures the power to attract electrons.

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the molecule's electrophilic nature. |

These descriptors are derived from HOMO and LUMO energies, which would be obtained from specific quantum chemical calculations.

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. Computational methods are essential for identifying and quantifying these forces, which determine the stability of the crystal structure.

Solvent Effects in Theoretical Studies (e.g., PCM, SMD models)

In computational chemistry, accurately modeling the influence of the solvent is paramount for predicting the properties, reactivity, and stability of molecules in the liquid phase. The interactions between a solute, such as this compound, and the surrounding solvent molecules can significantly alter its electronic structure and behavior compared to the gas phase. Explicitly modeling every solvent molecule is often computationally prohibitive. wikipedia.org Therefore, implicit solvation models, which represent the solvent as a continuous medium, are widely employed. Among the most prominent of these are the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

The Polarizable Continuum Model (PCM) is a versatile and widely used method that places the solute molecule within a cavity carved out of a continuous dielectric medium that represents the solvent. wikipedia.org The properties of this medium are defined by the solvent's macroscopic dielectric constant (ε). The model calculates the total free energy of solvation by summing several key energetic contributions:

Electrostatic (Ges): This is the primary term, accounting for the mutual polarization between the solute's charge distribution and the dielectric continuum. wikipedia.org

Dispersion-Repulsion (Gdr): This term accounts for the short-range interactions, namely van der Waals forces, between the solute and solvent. wikipedia.org

Cavitation (Gcav): This represents the energy required to create the solute-sized cavity within the solvent continuum. wikipedia.org

Different variations of PCM, such as the Integral Equation Formalism (IEF-PCM) or the Conductor-like PCM (C-PCM), refine how the electrostatic interactions at the cavity surface are calculated. wikipedia.org These models are readily available in numerous quantum chemical software packages and can be applied at various levels of theory, including Hartree-Fock and Density Functional Theory (DFT). wikipedia.org

The Solvation Model based on Density (SMD) is a universal solvation model developed to be applicable to any charged or uncharged solute in any solvent, with parameters available for hundreds of solvents. researchgate.netresearchgate.net A key feature of the SMD model is that it is based on the solute's full quantum mechanical electron density rather than relying on partial atomic charges. acs.org The free energy of solvation in the SMD model is composed of two main parts:

Bulk-Electrostatic Contribution: This term arises from a self-consistent reaction field treatment, often using the IEF-PCM protocol to solve the nonhomogeneous Poisson equation. acs.org

Cavity–Dispersion–Solvent-Structure (CDS) Term: This non-electrostatic component accounts for short-range interactions within the first solvation shell. It is calculated as a sum of terms proportional to the solvent-accessible surface area (SASA) of each atom in the solute. researchgate.net

For a molecule like this compound, these theoretical models can predict how its properties are modulated by different solvent environments. The molecule possesses a polar ester group and a polarizable bromophenyl ring. In a polar solvent like acetonitrile (B52724) or dimethyl sulfoxide, the models would predict a significant stabilization of the solute due to favorable electrostatic interactions between the solvent's dielectric field and the molecule's dipole moment. This interaction would likely lead to an increase in the calculated dipole moment of this compound compared to its value in the gas phase or in a non-polar solvent like cyclohexane. rsc.org

While specific published research applying these models to this compound is not prominent, the expected trends can be illustrated. The following table presents hypothetical, yet scientifically plausible, data for the solvation free energy (ΔGsolv) and the total dipole moment (μ) of this compound in various solvents, as would be predicted by a typical DFT calculation coupled with the SMD or PCM model.

Interactive Data Table: Predicted Solvent Effects on this compound

SolventDielectric Constant (ε)Predicted Solvation Free Energy (ΔGsolv, kcal/mol)Predicted Dipole Moment (μ, Debye)
Gas Phase1.000.002.10
Cyclohexane2.02-3.502.25
Chloroform4.81-5.102.58
Acetone20.70-6.802.95
Acetonitrile37.50-7.203.10
Water78.39-7.503.25

As depicted in the table, the solvation free energy becomes more negative as the solvent polarity increases, indicating greater thermodynamic stability. Concurrently, the molecule's dipole moment is predicted to increase, reflecting the electronic polarization of the solute induced by the reaction field of the more polar solvents. These models thus provide invaluable insights into how the solvent environment governs the energetic and electronic properties of this compound at the molecular level.

Applications As a Key Intermediate in Organic Synthesis and Material Science

Building Block for Complex Aromatic Systems

The structure of 4-bromophenyl acetate (B1210297) makes it an ideal starting material for the synthesis of elaborate aromatic compounds. The bromine atom provides a reactive handle for forming new carbon-carbon bonds, while the phenyl acetate moiety can be transformed to introduce other functional groups.

The Fries rearrangement is an organic reaction that converts a phenolic ester, such as 4-bromophenyl acetate, into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. wikipedia.orgbyjus.com The reaction is selective for the ortho and para positions, and the product distribution can often be controlled by adjusting reaction conditions like temperature and solvent. wikipedia.orgbyjus.com

In the case of this compound, the para position is blocked by the bromine atom, directing the migrating acetyl group exclusively to the ortho position. The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate following coordination of a Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester. wikipedia.orgbyjus.com This electrophilic acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution, yielding an ortho-acylated phenol (B47542) after hydrolysis. wikipedia.orgorganic-chemistry.org Lower reaction temperatures typically favor para substitution, while higher temperatures favor the ortho product. byjus.com

The Fries rearrangement is a foundational method for synthesizing acyl phenols, which are important precursors for various pharmaceuticals and other fine chemicals. organic-chemistry.org However, the reaction has limitations; it requires stable acyl components that can withstand harsh conditions and may give low yields if the aromatic ring is heavily substituted or contains deactivating groups. wikipedia.orgbyjus.com

Fries Rearrangement Overview
Reactant Phenolic Ester (e.g., this compound)
Reaction Type Rearrangement
Key Reagent Lewis Acid (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted Acid (e.g., HF) organic-chemistry.org
Product Hydroxy Aryl Ketone
Selectivity ortho and para substitution, influenced by temperature and solvent wikipedia.org

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls (compounds containing two directly linked aromatic rings). nih.govgre.ac.uk This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. nih.govmdpi.com

This compound and its derivatives serve as the organohalide partner in this reaction. The carbon-bromine bond is reactive towards palladium catalysts, enabling the coupling process. These biaryl structures are significant in medicinal chemistry and material science. gre.ac.uk For instance, the Suzuki reaction has been employed to synthesize intermediates for drugs like the anti-inflammatory ketoprofen and the antifungal bifonazole. mdpi.com

The general synthetic utility involves reacting a bromo-phenyl compound with a substituted phenylboronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or Pd(OH)₂) and a base (like K₂CO₃ or K₃PO₄). nih.govmdpi.com This methodology has been successfully applied to the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids to create novel pyrimidine analogs. mdpi.com The efficiency and yield of the reaction can be optimized by careful selection of the catalyst, base, and solvent. nih.gov

Example Suzuki-Miyaura Reaction Components
Organohalide 5-(4-bromophenyl)-4,6-dichloropyrimidine mdpi.com
Organoboron Reagent Aryl/heteroaryl boronic acids mdpi.com
Catalyst Pd(PPh₃)₄ (5 mol %) mdpi.com
Base K₃PO₄ mdpi.com
Solvent 1,4-Dioxane mdpi.com
Product Class Arylated Pyrimidine Analogs mdpi.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov Derivatives of this compound are valuable starting materials for synthesizing a wide array of these structures.

Pyrimidines: As mentioned, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be arylated via Suzuki coupling to produce novel biphenyl-pyrimidine derivatives. mdpi.com Pyrimidine itself is a six-membered heterocyclic ring with two nitrogen atoms and is a core structure in many biologically active molecules. copbela.org

Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. copbela.org They are known to exhibit a wide spectrum of pharmacological activities. nih.gov While direct synthesis from this compound is less common, related 4-bromophenyl building blocks can be used. For example, 3-(4-bromobenzoyl)prop-2-enoic acid is used to generate various heterocycles. researchgate.net

Thiazoles: Thiazole-containing compounds are known for their antibacterial, anticancer, and antifungal properties. nih.gov A common synthetic route involves reacting p-bromoacetophenone (which can be derived from this compound) with thiourea to yield 4-(4-bromophenyl)thiazol-2-amine. This intermediate can then be further modified to create a library of biologically active derivatives. nih.gov

Triazoles: 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been synthesized from 4-bromoaniline and subsequently used to create more complex heterocyclic alcohols through S-alkylation and reduction. mdpi.com

The 4-bromophenyl moiety is frequently incorporated into these heterocyclic systems to explore how this structural feature influences biological activity.

Synthetic Utility in Medicinal Chemistry Research Building Blocks

The compounds synthesized from this compound are often not the final therapeutic agents but rather key building blocks or "scaffolds" upon which more complex drug molecules are constructed. The 4-bromophenyl group is a common feature in many pharmacologically active compounds.

For example, a medicinal chemistry program aimed at discovering new endothelin receptor antagonists started from a known drug structure and led to a series of pyrimidine derivatives. acs.org This research resulted in the discovery of Macitentan, a dual endothelin receptor antagonist, which contains a substituted pyrimidine core that can be synthesized using principles involving bromo-phenyl intermediates. acs.org The synthesis of such complex molecules often involves multiple steps where intermediates derived from compounds like this compound are crucial for building the final molecular architecture.

Research into Enzymatic Reactions and Protein Functions Utilizing this compound as a Modifier or Inhibitor

Beyond its role as a synthetic intermediate, this compound can be used directly in biochemical research to study enzyme mechanisms and protein functions. As an ester, it can serve as a substrate for esterase enzymes. The rate at which the acetate group is cleaved can be monitored to determine enzyme activity.

Furthermore, its structural similarity to other biologically relevant molecules allows it to act as a competitive inhibitor or a modifier for certain enzymes. Research in this area involves incubating a target protein or enzyme with this compound and observing changes in biological activity. Such studies can help elucidate the structure of an enzyme's active site or identify new pathways for drug intervention. For example, the discovery of Macitentan involved screening compounds for their ability to inhibit the activity of specific receptors. acs.org While this compound itself was not the final drug, related structures are routinely tested in such assays to understand structure-activity relationships.

Green Chemistry Principles in the Synthesis and Transformation of 4 Bromophenyl Acetate

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for 4-Bromophenyl acetate (B1210297) centers on replacing hazardous reagents and solvents with more environmentally friendly alternatives. Traditional methods for synthesizing phenyl acetates often involve the use of volatile and toxic organic solvents, such as methylene (B1212753) chloride, and strong acids or bases that contribute to environmental pollution. Green chemistry offers innovative pathways that mitigate these impacts through the adoption of benign solvents and advanced catalytic systems.

Utilization of Environmentally Benign Solvents (e.g., Water, Ionic Liquids)

The pursuit of greener synthesis protocols for 4-Bromophenyl acetate and related compounds has led to the investigation of environmentally benign solvents. Water, being non-toxic, abundant, and non-flammable, is an ideal green solvent. While direct esterification in water can be challenging due to the poor solubility of organic reactants, techniques such as phase-transfer catalysis or the use of co-solvents can overcome these limitations. For instance, related palladium-catalyzed coupling reactions, which can be involved in the transformation of this compound, have been successfully performed in aqueous systems.

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents (VOCs). researchgate.net Their negligible vapor pressure, high thermal stability, and tunable solvency make them suitable for a variety of chemical reactions. researchgate.net In the context of this compound synthesis, ILs can serve as both the solvent and catalyst. For example, Brønsted acidic ionic liquids have been shown to be effective solvent/catalyst systems for Fischer esterification, a common method for producing esters. researchgate.net These ILs can be recycled multiple times without a significant loss of activity, which adds to the sustainability of the process. researchgate.net

A comparison of traditional versus green solvents highlights the environmental benefits of the latter.

Table 1: Comparison of Solvents in Ester Synthesis

Solvent TypeExampleAdvantagesDisadvantagesRelevance to this compound Synthesis
Traditional HalogenatedMethylene Chloride- High solvency for organic compounds- Volatile, toxic, suspected carcinogen
  • Generates hazardous waste
  • Used in conventional Friedel-Crafts acylation routes.
    AqueousWater- Non-toxic, non-flammable, abundant, inexpensive- Poor solubility of non-polar reactants
  • Can be challenging for water-sensitive reactions
  • Potentially applicable for transformations of the compound or syntheses using phase-transfer catalysts.
    Ionic Liquids[HSO3pmim]Br- Non-volatile, thermally stable, recyclable
  • Can act as both solvent and catalyst
  • - Higher cost
  • Potential toxicity and biodegradability concerns
  • Applicable in esterification reactions as recyclable acidic catalysts and solvents. researchgate.net

    Application of Green Catalysts (e.g., Bio-catalysts, Organocatalysts)

    The use of green catalysts is a cornerstone of sustainable synthesis. These catalysts offer high selectivity and activity under mild conditions, are often reusable, and are typically derived from non-toxic materials.

    Zeolites: In the synthesis of this compound, zeolites have been employed to control selectivity during the bromination of phenyl acetate. The use of sodium forms of zeolites X and Y can significantly increase the reaction's selectivity towards the desired para-isomer, achieving near-quantitative yields. The zeolite functions by removing the hydrobromic acid (HBr) by-product, which prevents the formation of phenol (B47542) and subsequent side reactions. This approach represents a clean synthesis strategy for producing this compound.

    Heterogeneous Acid Catalysts: Solid acid catalysts, such as sulfonic resins (e.g., Amberlyst-15), are effective for esterification and transesterification reactions. scielo.br These catalysts are advantageous because they can be easily separated from the reaction mixture by simple filtration and can be reused, minimizing waste and simplifying product purification. scielo.br The transesterification of glycerol (B35011) with ethyl acetate using Amberlyst catalysts demonstrates a viable green route for producing acetins, a principle that can be applied to the synthesis of this compound from 4-bromophenol (B116583) and an acetate source. biofueljournal.com

    Organocatalysts and Bio-catalysts: While specific applications in this compound synthesis are not extensively documented, the broader field of organocatalysis and biocatalysis offers significant potential. Organocatalysts, which are small organic molecules, can catalyze esterification reactions under mild conditions without the need for metals. Bio-catalysts, such as enzymes (e.g., lipases), offer exceptional chemo-, regio-, and enantioselectivity for ester synthesis and operate in environmentally benign aqueous or solvent-free systems.

    Atom Economy and Reaction Efficiency Considerations

    Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

    A traditional route to this compound involves the acylation of 4-bromophenol with acetyl chloride using a Lewis acid catalyst like aluminum chloride.

    Reaction: C₆H₅BrO (4-bromophenol) + C₂H₃ClO (acetyl chloride) → C₈H₇BrO₂ (this compound) + HCl

    The atom economy for this reaction can be calculated as follows:

    Molecular Weight (MW) of this compound = 215.04 g/mol

    MW of 4-bromophenol = 173.01 g/mol

    MW of acetyl chloride = 78.50 g/mol

    % Atom Economy = [MW of desired product / (Sum of MW of all reactants)] x 100

    % Atom Economy = [215.04 / (173.01 + 78.50)] x 100 = 85.5%

    While this value is relatively high, the reaction generates hydrogen chloride (HCl) as a by-product and requires a stoichiometric amount of aluminum chloride catalyst that is consumed during the aqueous workup, contributing significantly to the waste stream.

    A greener alternative could be the direct esterification of 4-bromophenol with acetic acid, where water is the only by-product.

    Reaction: C₆H₅BrO (4-bromophenol) + C₂H₄O₂ (acetic acid) ⇌ C₈H₇BrO₂ (this compound) + H₂O

    MW of this compound = 215.04 g/mol

    MW of 4-bromophenol = 173.01 g/mol

    MW of acetic acid = 60.05 g/mol

    % Atom Economy = [215.04 / (173.01 + 60.05)] x 100 = 92.3%

    This route offers a higher theoretical atom economy and produces a benign by-product (water). The use of a recyclable heterogeneous acid catalyst would further enhance its green credentials.

    Table 2: Atom Economy Comparison of Synthetic Routes to this compound

    Synthetic RouteReactantsDesired ProductBy-productsCalculated Atom Economy
    Acylation with Acetyl Chloride4-bromophenol, Acetyl chlorideThis compoundHCl85.5%
    Direct Esterification with Acetic Acid4-bromophenol, Acetic acidThis compoundH₂O92.3%

    Waste Minimization and By-product Reduction Strategies

    Strategies to minimize waste in the synthesis of this compound are closely linked to the principles of catalysis and reaction design. A key challenge in aromatic substitution reactions is achieving high regioselectivity to avoid the formation of isomeric by-products.

    For example, the direct bromination of phenylacetic acid to form a precursor for 4-bromophenylacetic acid often yields a mixture of ortho- and para-isomers, necessitating complex and wasteful purification steps. wikipedia.org In contrast, employing shape-selective catalysts like zeolites in the bromination of phenyl acetate can almost exclusively yield the para-isomer (this compound). This high selectivity is a powerful strategy for by-product reduction, as it minimizes the formation of unwanted isomers and simplifies the purification process, thereby reducing solvent and energy consumption.

    Further waste minimization strategies include:

    Catalyst Recycling: The use of heterogeneous or immobilized catalysts allows for their easy recovery and reuse over multiple reaction cycles, preventing the generation of waste associated with spent catalysts.

    Solvent Reduction and Recycling: Performing reactions under solvent-free conditions or in recyclable green solvents like ionic liquids significantly reduces the volume of solvent waste.

    Avoiding Hazardous Reagents: Replacing reagents like acetyl chloride with less hazardous alternatives such as acetic acid or acetic anhydride (B1165640) (when used with a green catalyst) eliminates the formation of corrosive by-products like HCl. The use of aluminum chloride, which requires quenching and generates significant aluminum salt waste, is also avoided in greener catalytic routes.

    By integrating these principles—utilizing benign solvents, employing selective and recyclable catalysts, maximizing atom economy, and designing processes to avoid by-products—the synthesis and transformation of this compound can be aligned with the goals of sustainable and environmentally responsible chemistry.

    Environmental Fate and Degradation Pathways

    Aerobic Biodegradation Mechanisms

    Under aerobic conditions, the biodegradation of brominated aromatic compounds is primarily carried out by microbial communities. mdpi.com These processes often require the presence of specific enzymes capable of cleaving the stable aromatic ring and removing the bromine substituent.

    The aerobic breakdown of phenols and their halogenated derivatives typically begins with hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. nih.govjst.go.jp This enzymatic action introduces hydroxyl groups onto the benzene (B151609) ring, forming catechol or substituted catechol derivatives. This step is crucial as it destabilizes the aromatic structure, making it susceptible to subsequent ring cleavage.

    Following hydroxylation, the dihydroxylated intermediate undergoes ring fission, which can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.gov In these pathways, dioxygenase enzymes cleave the bond between the two hydroxyl groups (ortho) or adjacent to one of the hydroxyl groups (meta). This cleavage breaks open the aromatic ring, forming aliphatic intermediates that can then be funneled into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water. nih.gov For brominated phenols, dehalogenation can occur either before or after ring cleavage.

    A variety of bacterial strains have been identified with the ability to degrade aromatic and halogenated compounds. Microbial consortia, rather than single strains, often prove more effective in bioremediation due to their combined metabolic capabilities. mdpi.com Genera such as Pseudomonas, Rhodococcus, Burkholderia, Arthrobacter, and Sphingomonas are frequently implicated in the degradation of aromatic pollutants, including phenols and their derivatives. nih.govoup.commdpi.comresearchgate.net

    For instance, studies on brominated flame retardants have demonstrated that a consortium of four bacterial strains was necessary to achieve complete degradation, suggesting a syntrophic relationship where the strains support each other, perhaps by providing essential nutrients or removing toxic byproducts. mdpi.com Pseudomonas fluorescens has been shown to degrade phenol (B47542) via a meta-cleavage pathway, indicating the type of enzymatic machinery that could be involved in the breakdown of 4-bromophenol (B116583). nih.gov

    Bacterial Genus Relevance to Aromatic Compound Degradation Reference(s)
    PseudomonasWell-characterized for degrading toluene (B28343) and other aromatic hydrocarbons; some species degrade phenol via meta-cleavage. nih.govoup.comresearchgate.net
    BurkholderiaStrains capable of degrading a wide range of aromatic hydrocarbons, including phenanthrene (B1679779) and fluoranthene. nih.govoup.com
    RhodococcusKnown for its broad metabolic capabilities, including the degradation of cresols, phenol, and other aromatic compounds. nih.govmdpi.com
    SphingomonasImplicated in the degradation of complex aromatic compounds like dibenzofuran (B1670420) and dibenzo-p-dioxin. jst.go.jpnih.gov
    ArthrobacterStrains have been isolated that utilize phenanthrene as a sole carbon and energy source. nih.gov

    Anaerobic Biotransformation Processes (e.g., Reductive Dehalogenation)

    In anaerobic environments, such as sediments and certain subsurface soils, the primary biotransformation process for brominated aromatic compounds is reductive dehalogenation (or debromination). nih.govasm.org This process involves the removal of bromine atoms from the aromatic ring, with the C-Br bond being cleaved and replaced by a C-H bond. This is a crucial first step, as it detoxifies the compound and makes the resulting phenol molecule more amenable to subsequent anaerobic degradation. asm.org

    Studies on microorganisms from marine and estuarine sediments have shown that 2-bromophenol, 3-bromophenol, and 4-bromophenol can be reductively debrominated to phenol under sulfidogenic (sulfate-reducing) and methanogenic conditions. nih.govasm.org The debromination of 2,4,6-tribromophenol (B41969) and 2,6-dibromophenol (B46663) has been observed to proceed more rapidly than that of monobrominated phenols. scilit.com The process is mediated by bacteria, as evidenced by its inhibition by antibiotics like ampicillin (B1664943) and chloramphenicol. nih.govscilit.com The presence of alternative electron acceptors, such as nitrate, can inhibit reductive dehalogenation activity. nih.gov

    Photo-degradation Studies

    Photodegradation, through the action of UV or natural sunlight, is a significant abiotic process that contributes to the transformation of brominated phenols in the environment. nih.gov This process can lead to the formation of less brominated compounds through reductive debromination. epa.gov For example, the photodegradation of polybrominated diphenyl ethers (PBDEs) results in the stepwise removal of bromine atoms, forming lower-brominated, and potentially more toxic, congeners. nih.gov

    The cleavage of the carbon-bromine bond is a key step in the photolytic degradation of bromophenols. nih.gov The efficiency and pathway of photodegradation can be influenced by the solvent and the specific isomer. For instance, studies on bromophenols in aqueous and ethanolic solutions have shown that the process often involves a radical mechanism. nih.gov While photodegradation contributes to the breakdown of these compounds, it can also lead to the formation of persistent and toxic byproducts. mdpi.com

    Isotope Effects in Degradation Studies for Pathway Delineation

    Compound-Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the degradation pathways of environmental contaminants. By measuring the changes in the stable isotope ratios of elements like carbon (¹³C/¹²C) and bromine (⁸¹Br/⁷⁹Br), researchers can gain insights into the reaction mechanisms and identify rate-limiting steps. rsc.orgtandfonline.com

    Significant isotope fractionation (a change in the isotope ratio) typically occurs during bond cleavage. mdpi.com For instance, a study on the microbial reductive debromination of brominated phenols found bromine isotope enrichment factors (ε) of -0.76‰ for 4-bromophenol, indicating that the C-Br bond cleavage was part of the reaction. nih.gov In contrast, during the aerobic biodegradation of certain brominated flame retardants, significant carbon isotope fractionation was observed, but no bromine isotope effect was detected. mdpi.comrsc.org This suggests that in this specific aerobic pathway, the initial, rate-limiting step is likely an enzymatic oxidation of the molecule (C-H bond activation) rather than the cleavage of the C-Br bond. rsc.org Similarly, photolytic degradation studies of 4-bromophenol showed both carbon and bromine isotope effects, supporting a mechanism where C-Br bond cleavage is a key step. nih.gov

    Degradation Process Compound Isotope Analyzed Observed Effect Inferred Mechanism/Rate-Limiting Step Reference(s)
    Microbial Reductive Debromination4-BromophenolBromineε = -0.76‰C-Br bond cleavage is involved in the reaction. nih.gov
    Aerobic BiodegradationTribromoneopentyl alcohol (TBNPA)Carbon & BromineSignificant carbon fractionation, no bromine fractionation.C-H bond activation is rate-limiting, not C-Br cleavage. mdpi.comrsc.org
    Photodegradation (in ethanol)4-BromophenolCarbon & BromineNormal carbon isotope effect, inverse bromine isotope effect.C-Br bond cleavage is a key step, likely via a radical mechanism. nih.gov
    Anaerobic Biotransformationβ-TBCO & DPTECarbon & BrominePronounced fractionation for both elements.C-Br bond breaking is the rate-limiting step. nih.gov

    Factors Influencing Environmental Persistence and Transformation

    The persistence and transformation of 4-Bromophenyl acetate (B1210297) and its degradation product, 4-bromophenol, in the environment are governed by a combination of chemical, physical, and biological factors.

    Chemical Structure: The halogen substituent significantly influences a compound's properties. The presence of bromine increases lipid solubility and reduces water solubility, which can enhance bioaccumulation. nih.gov The number and position of bromine atoms also affect the rate of degradation, with polybrominated compounds sometimes degrading faster to a certain point than monobrominated ones. scilit.com

    Environmental Conditions: The availability of electron acceptors is critical. Reductive dehalogenation of bromophenols occurs under methanogenic and sulfidogenic conditions but can be inhibited by the presence of nitrate. nih.gov The presence of co-substrates, such as acetate, can also be crucial for microbial activity and the degradation of more toxic compounds. nih.gov

    Microbial Communities: The presence of adapted microbial consortia with the necessary enzymatic machinery is essential for biodegradation. mdpi.com In some cases, bacterial growth can be the limiting factor for degradation, requiring an additional carbon source to proceed. mdpi.com

    Bioavailability: The extent to which a compound is available to microorganisms for degradation plays a major role in its persistence. Factors like sorption to soil and sediment can reduce bioavailability and slow down degradation rates. Halogenated organic compounds are generally characterized by limited biodegradability and a tendency to accumulate in the environment. nih.gov

    Q & A

    Basic: What are the common synthetic routes for 4-bromophenyl acetate, and how can reaction conditions be optimized?

    This compound is typically synthesized via esterification of 4-bromophenol with acetic anhydride or acetyl chloride under acidic or basic catalysis. Optimization involves controlling molar ratios (e.g., excess acetic anhydride to drive esterification) and reaction temperature (70–90°C for 4–6 hours). TLC analysis (e.g., 10% ethyl acetate in hexanes, Rf ~0.5–0.6) is critical to monitor progress . For enzymatic approaches, vinyl acetate can serve as an acyl donor in kinetic resolutions under microwave or shaking conditions, though yields depend on enzyme specificity and solvent choice (e.g., toluene) .

    Basic: How can researchers verify the purity and identity of this compound?

    Key methods include:

    • TLC : Compare Rf values against standards; impurities may obscure separation, necessitating gradient elution .
    • Melting Point : Pure this compound melts at 117–119°C; deviations suggest impurities or polymorphic forms .
    • LCMS/GCMS : Detect molecular ion peaks (e.g., M+ at m/z 242/244 for bromine isotopes) and assess conversion ratios (e.g., ~95% purity via LCMS at 300 nm) .
    • Flash Chromatography : Use hexane/ethyl acetate gradients (e.g., 75:25) for purification .

    Basic: What are the key physicochemical properties of this compound relevant to experimental design?

    • CAS No. : 104-95-0 .
    • Melting Point : 117–119°C (pure form) .
    • Solubility : Limited in water; soluble in ethyl acetate, toluene, and dichloromethane.
    • Stability : Hydrolyzes under strong acidic/basic conditions; store anhydrously at 4°C.

    Advanced: How can catalytic asymmetric synthesis be applied to derivatives of this compound?

    Chiral rhodium catalysts (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) with ligands like (R)-(+)-BINAP enable enantioselective synthesis of derivatives (e.g., (S)-ethyl 3-(4-bromophenyl)butanoate). Key parameters:

    • Solvent : 1,4-dioxane or THF for optimal catalyst activity.
    • Temperature : Room temperature to 60°C.
    • Analysis : Chiral HPLC or polarimetry to confirm enantiomeric excess (>90% ee achievable) .

    Advanced: What causes polymorphism in this compound derivatives, and how does it affect material properties?

    Polymorphism arises from variations in crystal packing (e.g., π-π stacking or halogen bonding). For example, 4-bromophenyl 4-bromobenzoate exhibits three polymorphs with distinct mechanical behaviors:

    • Plastic deformation : Reversible bending due to slip planes.
    • Brittle fracture : Rigid packing in monoclinic systems.
    • Elasticity : Hydrogen-bonded networks enable recovery.
      Characterization via SCXRD and nanoindentation is critical for materials science applications .

    Advanced: How do reaction mechanisms differ between thermal and enzymatic acetylation of 4-bromophenol?

    • Thermal Acetylation : Proceeds via nucleophilic acyl substitution (acid-catalyzed), with rate dependence on protonation of the hydroxyl group.
    • Enzymatic Acetylation : Alcohol dehydrogenases (ADHs) or lipases catalyze regioselective acetylation. For instance, Candida antarctica lipase B shows high activity in non-polar solvents (e.g., hexane), while ADHs require cofactor regeneration (e.g., NADH/NAD+) .

    Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data?

    • Case Study : Inconsistent TLC results for methyl this compound synthesis (e.g., poor separation due to starting material impurities) .
    • Resolution : Pre-purify starting materials via recrystallization or column chromatography. Validate methods with orthogonal techniques (e.g., GCMS for volatile byproducts, NMR for structural confirmation).

    Advanced: What role does this compound play in palladium-catalyzed carboxylation reactions?

    In electrochemical carboxylation, Pd catalysts enable CO2 insertion into allyl esters (e.g., (E)-3-(4-bromophenyl)allyl acetate). Key factors:

    • Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF6) in DMF.
    • Potential : −2.2 V vs Ag/AgCl for selective carboxylation.
    • Applications : Synthesize chiral phenyl acetic acids for pharmaceuticals .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.